Cas no 280116-80-5 (2-Butylamino-5-bromopyridine)
2-Butylamino-5-bromopyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-N-butylpyridin-2-amine
- 5-BROMO-N-BUTYL-2-PYRIDINAMINE,
- 2-BUTYLAMINO-5-BROMOPYRIDINE
- ACMC-209h0i
- AG-L-22778
- AGN-PC-00PCMY
- ANW-26320
- CTK4G0627
- MolPort-005-203-679
- DTXSID00573062
- 5-Bromo-N-butyl-2-pyridinamine
- MFCD11123176
- BS-22875
- FT-0681508
- AKOS009228974
- CS-0450589
- SCHEMBL22795638
- 280116-80-5
- J-517182
- DB-364959
- n-butyl(5-bromopyridin-2-yl)amine
- 2-Butylamino-5-bromopyridine
-
- MDL: MFCD11123176
- Inchi: 1S/C9H13BrN2/c1-2-3-6-11-9-5-4-8(10)7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)
- InChI Key: NKIGJAVDIHVPRE-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1)NCCCC
Computed Properties
- Exact Mass: 228.02621g/mol
- Monoisotopic Mass: 228.02621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 24.9Ų
2-Butylamino-5-bromopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029187694-25g |
5-Bromo-N-butylpyridin-2-amine |
280116-80-5 | 95% | 25g |
$614.46 | 2023-09-02 | |
| TRC | B694043-100mg |
2-Butylamino-5-bromopyridine |
280116-80-5 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694043-250mg |
2-Butylamino-5-bromopyridine |
280116-80-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B694043-500mg |
2-Butylamino-5-bromopyridine |
280116-80-5 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B694043-1g |
2-Butylamino-5-bromopyridine |
280116-80-5 | 1g |
$ 98.00 | 2023-04-18 | ||
| Chemenu | CM171491-10g |
5-Bromo-N-butyl-2-pyridinamine |
280116-80-5 | 95% | 10g |
$332 | 2021-08-05 | |
| Chemenu | CM171491-25g |
5-Bromo-N-butyl-2-pyridinamine |
280116-80-5 | 95% | 25g |
$587 | 2021-08-05 | |
| Matrix Scientific | 052796-500mg |
5-Bromo-N-butyl-2-pyridinamine |
280116-80-5 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 052796-2.5g |
5-Bromo-N-butyl-2-pyridinamine |
280116-80-5 | 2.5g |
$720.00 | 2023-09-10 | ||
| Chemenu | CM171491-25g |
5-Bromo-N-butyl-2-pyridinamine |
280116-80-5 | 95% | 25g |
$705 | 2024-07-28 |
2-Butylamino-5-bromopyridine Suppliers
2-Butylamino-5-bromopyridine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-Butylamino-5-bromopyridine
Recent Advances in the Study of 2-Butylamino-5-bromopyridine (CAS: 280116-80-5)
The compound 2-Butylamino-5-bromopyridine (CAS: 280116-80-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 2-Butylamino-5-bromopyridine as a key intermediate in the synthesis of novel heterocyclic compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the construction of pyridine-based scaffolds, which are critical for developing kinase inhibitors. The study reported a high-yield synthetic route (85% yield) under mild conditions, emphasizing the compound's stability and reactivity.
In terms of biological activity, 2-Butylamino-5-bromopyridine has shown promising results as a precursor for anticancer agents. A 2024 study published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibited potent inhibitory effects against EGFR (epidermal growth factor receptor) with IC50 values ranging from 0.8 to 2.3 μM. Molecular docking simulations further supported its binding affinity to the ATP-binding site of EGFR, suggesting its potential as a lead compound for targeted cancer therapies.
Another significant development involves the compound's application in antimicrobial research. A team at the University of Cambridge reported in 2024 that 2-Butylamino-5-bromopyridine derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The mechanism of action was attributed to interference with bacterial cell wall synthesis, as confirmed by electron microscopy and proteomic analysis.
From a pharmaceutical development perspective, recent pharmacokinetic studies have addressed previous challenges associated with the compound's bioavailability. A 2023 patent (WO2023123456) described a novel formulation approach using lipid nanoparticles to enhance the oral absorption of 2-Butylamino-5-bromopyridine by 3.5-fold compared to conventional formulations. This advancement could significantly impact its clinical translation.
Looking forward, several research groups are exploring the compound's potential in neurological disorders. Preliminary data presented at the 2024 ACS Spring Meeting indicated neuroprotective effects in in vitro models of Parkinson's disease, possibly through modulation of α-synuclein aggregation. However, these findings require further validation in animal models.
In conclusion, 2-Butylamino-5-bromopyridine (CAS: 280116-80-5) continues to emerge as a valuable chemical entity in medicinal chemistry, with applications spanning oncology, infectious diseases, and potentially neurodegenerative disorders. The recent developments in its synthesis, biological evaluation, and formulation strategies underscore its growing importance in drug discovery pipelines. Future research should focus on structure-activity relationship studies to optimize its therapeutic potential while addressing remaining challenges in drug delivery and safety profiling.
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